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Executive Summary
Cemsidomide (CFT7455) is a novel, orally bioavailable, and highly potent small molecule

degrader of Ikaros (IKZF1) and Aiolos (IKZF3).[1] These transcription factors are critical for the

survival of malignant B-cells, making them key therapeutic targets in hematologic malignancies

such as multiple myeloma (MM) and non-Hodgkin's lymphoma (NHL).[2][3] Cemsidomide acts

as a molecular glue, binding with high affinity to the E3 ubiquitin ligase substrate receptor

Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of

IKZF1 and IKZF3.[4] This targeted protein degradation leads to direct anti-tumor activity and

immunomodulatory effects. Preclinical and clinical studies have demonstrated Cemsidomide's

potential as a best-in-class IKZF1/3 degrader, showing potent and durable responses in heavily

pre-treated patient populations, including those resistant to existing immunomodulatory drugs

(IMiDs). This technical guide provides a comprehensive overview of Cemsidomide, including its

mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action
Cemsidomide is a monofunctional degradation activating compound (MonoDAC™) that

leverages the ubiquitin-proteasome system to selectively eliminate IKZF1 and IKZF3. The key

steps in its mechanism of action are:
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High-Affinity Binding to Cereblon: Cemsidomide binds with high affinity to the CRBN, a

component of the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex.

Neo-Substrate Recruitment: This binding alters the surface of CRBN, creating a novel

interface for the recruitment of the neo-substrates IKZF1 and IKZF3.

Ubiquitination and Proteasomal Degradation: The CRL4-CRBN complex then

polyubiquitinates IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to two primary anti-cancer

effects:

Direct Tumor Cell Killing: Depletion of these essential transcription factors in malignant B-

cells induces cell cycle arrest and apoptosis.

Immunomodulation: Degradation of IKZF1/3 in immune cells, particularly T-cells, leads to

their activation, proliferation, and enhanced anti-tumor immune responses. This includes

increased production of cytokines like IL-2, IFNγ, and TNFα, and enhanced antibody-

dependent cellular cytotoxicity (ADCC) and T-cell dependent cellular cytotoxicity (TDCC).

The following diagram illustrates the signaling pathway of Cemsidomide's mechanism of action.
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Caption: Cemsidomide Mechanism of Action.
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Preclinical Data
Biochemical and Cellular Activity
Cemsidomide demonstrates significantly higher potency compared to approved IMiDs like

pomalidomide.

Parameter
Cemsidomide
(CFT7455)

Pomalidomide Reference

CRBN Binding Affinity

(Kd)
0.9 nM ~1600-fold weaker

Cellular CRBN

Binding (IC50)
0.4 nM -

IKZF1 Degradation

>75% degradation

within 1.5 hr (at 0.3

nM)

-

Cell Viability (GI50,

NCI-H929 cells)
0.05 nM -

Cell Viability (IC50,

NCI-H929 cells)
0.071 nM -

Cell Viability (IC50,

IMiD-resistant NCI-

H929 cells)

2.3 nM -

In Vivo Efficacy in Xenograft Models
Cemsidomide has shown potent anti-tumor activity in various preclinical xenograft models of

multiple myeloma and non-Hodgkin's lymphoma.
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Model Treatment Outcome Reference

H929 MM Xenograft 0.1 mg/kg/day
Partial or complete

tumor regression

RPMI-8226 MM

Xenograft (IMiD-

insensitive)

0.1 mg/kg/day

Deep and durable

IKZF3 degradation;

tumor regression

RPMI-8226 MM

Xenograft

(Pomalidomide-

unresponsive)

Switch from

pomalidomide to

Cemsidomide (0.1

mg/kg/day)

Tumor regression in

100% of animals

KiJK ALCL Xenograft 100 µg/kg/day
Durable tumor

regression

DL-40 ALCL

Xenograft
≥ 10 µg/kg Tumor regression

TMD8 DLBCL

Xenograft

(Pomalidomide-

insensitive)

100 µg/kg Tumor regression

Raji and OCI-Ly10

CNS Xenografts
100 µg/kg/day

Significant increase in

survival probability

compared to

pomalidomide

Clinical Data
Cemsidomide is being evaluated in the Phase 1/2 CFT7455-1101 clinical trial (NCT04756726)

for patients with relapsed/refractory multiple myeloma and non-Hodgkin's lymphoma.

Multiple Myeloma (in combination with Dexamethasone)
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Parameter
All Dose
Levels

75 µg QD 100 µg QD Reference

Overall

Response Rate

(ORR)

22% - 34% 40% 50%

Clinical Benefit

Rate (CBR)
38% - 40% - -

Median Duration

of Response
9.3 months Not Reached Not Reached

Patient Population: Heavily pre-treated with a median of 6 prior lines of therapy. A significant

portion of patients (66-75%) had received prior CAR-T or bispecific antibody therapies.

Key Responses: A minimal residual disease (MRD)-negative complete response (CR) was

observed in a patient at the 100 µg dose level who had progressed on two prior T-cell

engager therapies.

Non-Hodgkin's Lymphoma (Monotherapy)
Parameter All Subtypes

Peripheral T-Cell
Lymphoma (PTCL)

Reference

Overall Response

Rate (ORR)
25% 29% - 44%

Complete Metabolic

Response (CMR)

Rate

- 19% - 25%

Patient Population: Patients with relapsed/refractory NHL, including B-cell and T-cell

lymphomas, who had received a median of 3 prior lines of therapy.

Safety and Tolerability
Cemsidomide has been generally well-tolerated. The most common Grade ≥3 treatment-

emergent adverse events (TEAEs) are on-target hematologic toxicities.
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Adverse Event
(Grade ≥3)

Multiple Myeloma
(with
Dexamethasone)

Non-Hodgkin's
Lymphoma
(Monotherapy)

Reference

Neutropenia 34% 50%

Anemia 28% 10%

Thrombocytopenia 13% -

Lymphopenia 16% -

Infections 19% -

Febrile Neutropenia
4% (Grade 3), 1%

(Grade 4)
10%

Dose-limiting toxicities have been infrequent, with one reported instance of Grade 4

neutropenia.

Discontinuations due to treatment-related adverse events have been low.

Experimental Protocols
Cereblon Binding Assays

Principle: This competitive assay measures the displacement of a fluorescently labeled

ligand from CRBN by the test compound.

Protocol Outline:

Purified recombinant CRBN-DDB1 protein is incubated with a fluorescently labeled

thalidomide analog.

Serial dilutions of Cemsidomide are added.

The change in fluorescence polarization is measured. A decrease in polarization indicates

displacement of the fluorescent ligand by Cemsidomide.

Binding affinity (Kd) is calculated from the dose-response curve.
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Principle: A proximity-based assay that measures protein-protein interactions in live cells

using bioluminescence resonance energy transfer (BRET).

Protocol Outline:

HEK293T cells are co-transfected with plasmids encoding CRBN fused to NanoLuc®

luciferase (donor) and a fluorescently labeled pomalidomide tracer (acceptor).

Cells are treated with varying concentrations of Cemsidomide.

The BRET signal is measured. A decrease in the BRET signal indicates that Cemsidomide

is displacing the fluorescent tracer from CRBN.

The IC50 value is determined from the resulting dose-response curve.

The following diagram illustrates the experimental workflow for the NanoBRET™ assay.
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Caption: NanoBRET™ Assay Workflow.

IKZF1/3 Degradation Assay (Nano-Glo® HiBiT Lytic
Assay)

Principle: This assay quantifies the degradation of a target protein by measuring the

luminescence of a small HiBiT tag engineered onto the protein.
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Protocol Outline:

NCI-H929 myeloma cells are engineered to express IKZF1 tagged with the HiBiT peptide.

Cells are treated with Cemsidomide for various time points and at different concentrations.

Cells are lysed, and the Nano-Glo® HiBiT Lytic Detection Reagent is added, which

contains the LgBiT protein that binds to HiBiT to form a functional NanoLuc® luciferase.

Luminescence is measured, which is proportional to the amount of remaining HiBiT-

tagged IKZF1.

The percentage of degradation is calculated relative to vehicle-treated control cells.

Cell Viability Assay (CellTiter-Glo®)
Principle: This luminescent assay quantifies ATP, an indicator of metabolically active, viable

cells.

Protocol Outline:

NHL or MM cell lines are seeded in multi-well plates.

Cells are treated with a dilution series of Cemsidomide or a comparator compound for a

specified period (e.g., 96 hours).

A single reagent, CellTiter-Glo®, is added to each well, which lyses the cells and

generates a luminescent signal proportional to the amount of ATP present.

Luminescence is measured using a plate reader.

The GI50 or IC50 values are calculated from the dose-response curves.

In Vivo Xenograft Studies
Principle: To evaluate the anti-tumor efficacy of Cemsidomide in a living organism.

Protocol Outline:
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Immunocompromised mice are subcutaneously or systemically implanted with human MM

or NHL cell lines (e.g., H929, RPMI-8226, KiJK, DL-40).

Once tumors are established, mice are randomized into treatment and vehicle control

groups.

Cemsidomide is administered orally at various doses and schedules.

Tumor volume is measured regularly.

At the end of the study, or at specified time points, tumors and plasma may be collected

for pharmacokinetic and pharmacodynamic analysis (e.g., measuring IKZF1/3

degradation).

Clinical Trial Protocol (NCT04756726)
Title: A Phase 1/2 Open-Label Multi-Center Study to Characterize the Safety and Tolerability

of CFT7455 in Subjects with Relapsed/Refractory Non-Hodgkin's Lymphoma or Multiple

Myeloma.

Design: Open-label, multicenter, Phase 1/2 study with dose escalation and expansion

cohorts.

Population: Patients with relapsed/refractory MM or NHL who have exhausted standard of

care therapies.

Interventions:

Cemsidomide monotherapy for NHL.

Cemsidomide in combination with dexamethasone for MM.

Dosing Schedule: Various dosing schedules have been explored, with a 14 days on/14 days

off schedule being investigated in later cohorts.

Primary Objectives: To characterize the safety and tolerability and to determine the maximum

tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
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Secondary Objectives: To assess anti-tumor activity, pharmacokinetics, and

pharmacodynamics.

Conclusion
Cemsidomide (CFT7455) is a promising, highly potent, and selective IKZF1/3 degrader with a

well-defined mechanism of action. Preclinical data have demonstrated its superior activity over

existing IMiDs, particularly in resistant models. Early clinical data from the ongoing Phase 1/2

trial have shown encouraging efficacy and a manageable safety profile in heavily pre-treated

patients with multiple myeloma and non-Hodgkin's lymphoma. The potent anti-tumor and

immunomodulatory effects of Cemsidomide position it as a potential cornerstone therapy, both

as a single agent and in combination regimens, for these hematologic malignancies. Further

clinical development is underway to fully elucidate its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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